molecular formula C10H10N2O2 B11792866 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11792866
M. Wt: 190.20 g/mol
InChI Key: BMPRCKWEUDAHOB-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 1-methyl-3-cyclopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of the cyclopropyl and propiolic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H10N2O2/c1-12-10(7-2-3-7)8(6-11-12)4-5-9(13)14/h6-7H,2-3H2,1H3,(H,13,14)

InChI Key

BMPRCKWEUDAHOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#CC(=O)O)C2CC2

Origin of Product

United States

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